molecular formula C20H14O2 B077430 Benz[a]anthracene-8-acetic acid CAS No. 13728-58-0

Benz[a]anthracene-8-acetic acid

Cat. No. B077430
CAS RN: 13728-58-0
M. Wt: 286.3 g/mol
InChI Key: YVOAZNOUAGAOMB-UHFFFAOYSA-N
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Description

Benz[a]anthracene-8-acetic acid, also known as BAA, is a synthetic organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a potent carcinogen and mutagen, which means that it has the ability to cause cancer and genetic mutations in living organisms. BAA has been extensively studied for its chemical properties, synthesis methods, and biological effects. In

Mechanism Of Action

Benz[a]anthracene-8-acetic acid exerts its carcinogenic and mutagenic effects through a complex mechanism that involves the formation of DNA adducts. Benz[a]anthracene-8-acetic acid can be metabolized by enzymes in the body to form reactive intermediates, such as epoxides and diol epoxides, which can bind covalently to DNA and cause mutations. The DNA adducts formed by Benz[a]anthracene-8-acetic acid can interfere with DNA replication and repair, leading to genetic instability and cancer.

Biochemical And Physiological Effects

Benz[a]anthracene-8-acetic acid has been shown to affect various biochemical and physiological processes in living organisms. It can induce oxidative stress, inflammation, and apoptosis in cells. Benz[a]anthracene-8-acetic acid can also alter gene expression and protein synthesis, leading to changes in cell signaling and metabolism. Benz[a]anthracene-8-acetic acid has been linked to various health effects in humans, such as lung cancer, skin cancer, and cardiovascular disease.

Advantages And Limitations For Lab Experiments

Benz[a]anthracene-8-acetic acid has several advantages as a model compound for scientific research. It is a well-characterized and widely available compound that can be synthesized in large quantities. Benz[a]anthracene-8-acetic acid is also stable and can be stored for long periods without degradation. However, Benz[a]anthracene-8-acetic acid has some limitations for lab experiments. It is a potent carcinogen and mutagen, which means that it poses a health risk to researchers working with it. Benz[a]anthracene-8-acetic acid also has low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Benz[a]anthracene-8-acetic acid. One area of interest is the identification of new biomarkers for Benz[a]anthracene-8-acetic acid exposure and toxicity. Biomarkers can provide early warning signs of Benz[a]anthracene-8-acetic acid-induced health effects and help to guide prevention and treatment strategies. Another area of research is the development of new methods for detecting and quantifying Benz[a]anthracene-8-acetic acid in environmental and biological samples. This can help to better understand the sources and pathways of Benz[a]anthracene-8-acetic acid exposure and its health effects. Additionally, there is a need for more research on the mechanisms of Benz[a]anthracene-8-acetic acid-induced carcinogenesis and mutagenesis, and the development of new strategies for preventing and treating Benz[a]anthracene-8-acetic acid-induced diseases.
In conclusion, Benz[a]anthracene-8-acetic acid is a potent carcinogen and mutagen that has been extensively studied for its chemical properties, synthesis methods, and biological effects. Benz[a]anthracene-8-acetic acid has many scientific research applications, including the study of carcinogenesis, metabolism, and bioactivation of PAHs. Benz[a]anthracene-8-acetic acid exerts its effects through the formation of DNA adducts, which can lead to genetic instability and cancer. Benz[a]anthracene-8-acetic acid has advantages and limitations for lab experiments, and there are several future directions for research on Benz[a]anthracene-8-acetic acid, including the identification of new biomarkers, development of new detection methods, and understanding the mechanisms of Benz[a]anthracene-8-acetic acid-induced diseases.

Synthesis Methods

Benz[a]anthracene-8-acetic acid can be synthesized through a multi-step process that involves the condensation of naphthalene and benzene, followed by oxidation and acetylation reactions. The synthesis of Benz[a]anthracene-8-acetic acid is a complex process that requires careful control of reaction conditions, such as temperature, pressure, and catalyst concentration. The purity and yield of Benz[a]anthracene-8-acetic acid can be affected by various factors, such as the quality of starting materials, reaction time, and solvent choice.

Scientific Research Applications

Benz[a]anthracene-8-acetic acid has been widely used in scientific research as a model compound to study the carcinogenic and mutagenic properties of PAHs. It has been shown to induce tumors in various animal models, including mice, rats, and fish. Benz[a]anthracene-8-acetic acid is also used as a probe to study the metabolism and bioactivation of PAHs in living organisms. Benz[a]anthracene-8-acetic acid can be labeled with radioactive isotopes, such as carbon-14 or tritium, to track its fate in the body and identify its metabolites.

properties

CAS RN

13728-58-0

Product Name

Benz[a]anthracene-8-acetic acid

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

2-benzo[a]anthracen-8-ylacetic acid

InChI

InChI=1S/C20H14O2/c21-20(22)12-15-6-3-5-14-11-19-16(10-18(14)15)9-8-13-4-1-2-7-17(13)19/h1-11H,12H2,(H,21,22)

InChI Key

YVOAZNOUAGAOMB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)CC(=O)O

Other CAS RN

13728-58-0

synonyms

Benz[a]anthracene-8-acetic acid

Origin of Product

United States

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